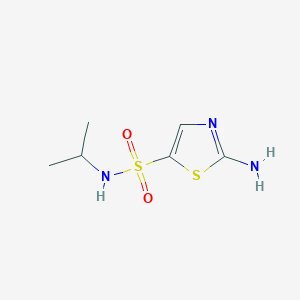
2-amino-N-isopropylthiazole-5-sulfonamide
Übersicht
Beschreibung
2-amino-N-isopropylthiazole-5-sulfonamide is a useful research compound. Its molecular formula is C6H11N3O2S2 and its molecular weight is 221.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
2-amino-N-isopropylthiazole-5-sulfonamide is a versatile chemical compound widely used in scientific research for its diverse applications, including drug discovery, organic synthesis, and pharmaceutical development
Mode of Action
This inhibition is often achieved through a competitive mechanism, where the sulfonamide compound competes with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthetase . By binding to this enzyme, sulfonamides prevent the formation of folic acid, a crucial component for bacterial DNA replication.
Biochemical Pathways
Sulfonamides interfere with the folic acid synthesis pathway in bacteria, leading to a halt in DNA replication and ultimately bacterial growth .
Action Environment
For instance, sterically demanding amines may afford less satisfactory results .
Biochemische Analyse
Biochemical Properties
2-amino-N-isopropylthiazole-5-sulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. . This inhibition disrupts the production of folate, a vital cofactor for DNA synthesis and repair. Additionally, this compound may interact with carbonic anhydrase, an enzyme that regulates pH and ion balance in cells .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, sulfonamide compounds have been shown to affect the expression of genes involved in inflammatory responses and cell proliferation . This compound may also impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, the sulfonamide group in this compound can form hydrogen bonds with the active site of enzymes, blocking their catalytic function . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. Studies have shown that sulfonamide compounds can undergo hydrolysis, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies may result in adaptive cellular responses, such as changes in enzyme expression or metabolic pathways, to counteract the compound’s effects .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or antimicrobial activity . At high doses, it may cause toxic or adverse effects, including organ damage or disruption of normal cellular functions . Threshold effects, where a certain dosage level is required to elicit a biological response, may also be observed in these studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For example, this compound may affect the folate synthesis pathway by inhibiting dihydropteroate synthetase, leading to reduced folate levels and impaired DNA synthesis . Additionally, it may influence other metabolic pathways, such as those involved in amino acid or nucleotide metabolism, by modulating the activity of key enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound may be actively transported across cell membranes by solute carriers or other transport proteins. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments. These interactions can affect the compound’s activity and function within the cell.
Subcellular Localization
The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications. This compound may be directed to specific organelles, such as the mitochondria or nucleus, where it can exert its effects on cellular processes . For example, the presence of a mitochondrial targeting signal may facilitate the transport of this compound to the mitochondria, where it can influence energy production and metabolic pathways .
Eigenschaften
IUPAC Name |
2-amino-N-propan-2-yl-1,3-thiazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2S2/c1-4(2)9-13(10,11)5-3-8-6(7)12-5/h3-4,9H,1-2H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCILFCFFZLGBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester](/img/structure/B1473774.png)

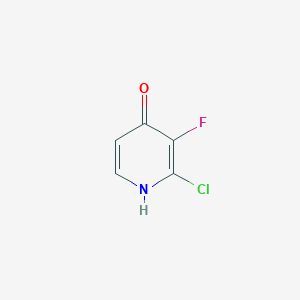
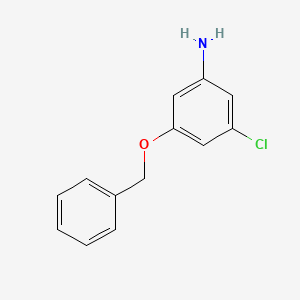
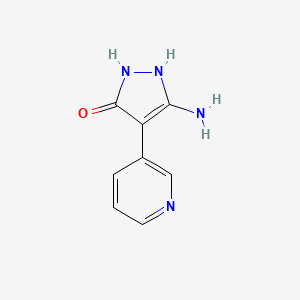

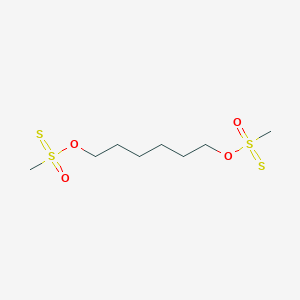

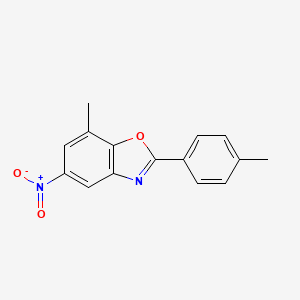
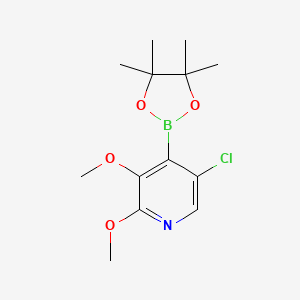
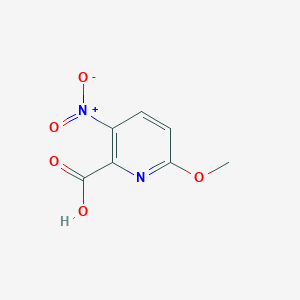
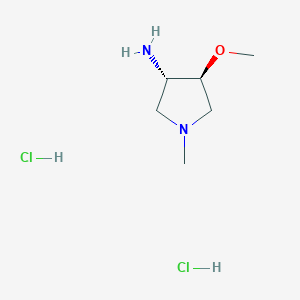
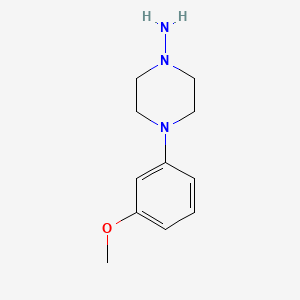
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B1473795.png)
